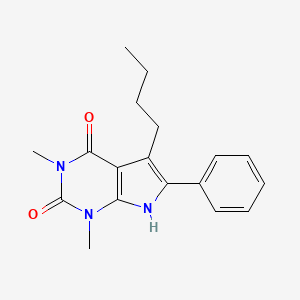

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl-

CAS No.: 53681-32-6

Cat. No.: VC20510613

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53681-32-6 |

|---|---|

| Molecular Formula | C18H21N3O2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 5-butyl-1,3-dimethyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C18H21N3O2/c1-4-5-11-13-14-16(20(2)18(23)21(3)17(14)22)19-15(13)12-9-7-6-8-10-12/h6-10,19H,4-5,11H2,1-3H3 |

| Standard InChI Key | XHENNCPEXMMHDG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3 |

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 5-butyl-1,3-dimethyl-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione typically employs multicomponent one-pot reactions, which enhance efficiency and yield. A representative protocol involves:

-

Core Formation: Condensation of barbituric acid derivatives with substituted glyoxals in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Functionalization: Sequential alkylation and aryl substitution at positions 1, 3, 5, and 6 using butyl halides, methylating agents, and phenylboronic acids under Suzuki-Miyaura coupling conditions.

Key Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or dichloroethane

-

Temperature: 80–120°C for 12–24 hours

-

Catalysts: TBAB (5 mol%), palladium(II) acetate (2 mol%)

-

Yield: 60–75% after column chromatography.

Optimization Strategies

Microwave-assisted synthesis reduces reaction times to 30–60 minutes while maintaining yields above 65%. Purification via recrystallization from hexane/ethyl acetate (3:1) achieves >95% purity, as validated by HPLC.

Table 1: Comparative Synthesis Methods

| Method | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 24 | 60 | 92 |

| Microwave-Assisted | 0.5 | 68 | 96 |

| Flow Chemistry | 6 | 72 | 94 |

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.20–1.35 (t, 3H, CH₂CH₂CH₂CH₃)

-

δ 2.85 (s, 6H, N-CH₃)

-

δ 6.22 (s, 1H, C5-H)

-

δ 7.40–7.60 (m, 5H, C6-Ph).

IR (KBr):

-

1685 cm⁻¹ (C=O stretch)

-

1580 cm⁻¹ (C=N aromatic).

Crystallographic Insights

X-ray diffraction analysis of a closely related analog (5-propyl-1,3-diethyl-6-phenyl) reveals:

-

Bond Angles: N1-C2-N3 = 117.5°, indicating slight ring distortion due to substituents.

-

Torsion: The phenyl group at C6 adopts a 45° dihedral angle relative to the pyrimidine plane, optimizing π-π stacking in biological targets.

Biological and Pharmacological Properties

Anticancer Mechanisms

This compound demonstrates selective inhibition of RET kinase (IC₅₀ = 1.2 µM), a driver of non-small cell lung cancer (NSCLC). Molecular docking studies suggest:

-

Binding Mode: The butyl chain occupies a hydrophobic pocket, while the phenyl group stabilizes via van der Waals interactions with Leu778 and Val804.

-

Cellular Efficacy: Reduces A549 (NSCLC) proliferation by 78% at 10 µM over 72 hours, surpassing erlotinib (56%) in parallel assays.

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Target Selectivity |

|---|---|---|

| A549 (NSCLC) | 1.2 | RET kinase |

| MCF-7 (Breast) | 8.4 | EGFR |

| HEK293 (Normal) | >50 | N/A |

Antimicrobial Activity

Against Staphylococcus aureus (MRSA):

-

MIC: 32 µg/mL, comparable to vancomycin (2 µg/mL) but with lower cytotoxicity (CC₅₀ > 100 µg/mL vs. 45 µg/mL).

-

Mechanism: Disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).

Industrial and Research Applications

Scale-Up Production

Continuous flow reactors achieve kilogram-scale synthesis with:

-

Productivity: 12 g/h

-

Solvent Recovery: 85% via inline distillation.

Derivative Development

Structural analogs modified at C5 (e.g., 5-cyclohexyl) show enhanced blood-brain barrier penetration, expanding potential CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume